molecular formula C14H12O B3428209 4-Hydroxystilbene CAS No. 6554-98-9

4-Hydroxystilbene

Cat. No.: B3428209
CAS No.: 6554-98-9
M. Wt: 196.24 g/mol
InChI Key: QVLMUEOXQBUPAH-VOTSOKGWSA-N
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Description

4-Hydroxystilbene, also known as trans-4-Hydroxystilbene, is a chemical compound that is used in laboratory settings . It is a derivative of stilbene and has a structure similar to resveratrol .


Synthesis Analysis

The synthesis of this compound involves various approaches. One method involves the enzymatic decarboxylation of coumaric acid using encapsulated phenolic acid decarboxylase from B. subtilis and a Heck coupling of the obtained vinylphenol with an aryl iodide using heterogeneous Pd-Ce-Sn oxides implemented in a packed bed reactor . By optimizing the reaction conditions for the limiting cross-coupling step, the yield of (E)-4-hydroxystilbene using the fully continuous setup could be more than doubled compared to previous work .


Molecular Structure Analysis

The structure of the stilbene molecule, which includes this compound, was first described in 1829 by A. Laurent . Since then, many different stilbene derivatives have been synthesized, with some of them exhibiting pronounced antimicrobial, estrogenic, anticancer, and other activities .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, one study reported the optimization of a chemoenzymatic tandem reaction in continuous flow for the synthesis of pharmacologically active resveratrol and pterostilbene . The tandem reaction involves enzymatic decarboxylation of coumaric acid and a Heck coupling of the obtained vinylphenol with an aryl iodide .

Scientific Research Applications

Analytical Chemistry Applications

A spectrophotometric assay has been developed to characterize the oxidation of 4-Hydroxystilbene by peroxidase-H2O2 systems, a reaction relevant to studying plant defense mechanisms against fungal diseases. This assay is particularly suitable for measuring low activity levels and has been applied to grapevine cells, showcasing its utility in plant biochemistry research (Calderón et al., 1990).

Photochemistry and Photophysics

The ground and excited-state acidities of this compound isomers have been investigated, revealing differences in their photoacidity behavior in water. These studies provide insights into the excited-state dynamics of hydroxystilbenes, which are relevant for understanding the photophysical properties of related organic molecules (Lewis & Crompton, 2003).

Polymer Chemistry

Research into the end-groups of poly(methyl methacrylate) prepared with aroyl peroxides in the presence of this compound has provided insights into the reactivity of this compound in polymerization reactions. Such studies are essential for designing novel polymer materials with specific properties (Barson et al., 1993).

Mechanism of Action

Target of Action

4-Hydroxystilbene, also known as trans-4-Hydroxystilbene, is a stilbene compound that has been found to interact with several targets. It has been reported to target specific components involved in DNA methylation, such as histone deacetylase 1 (HDAC1) and DNA methyltransferase 3 alpha (DNMT3a) . These targets play a crucial role in the regulation of gene expression and cellular function .

Mode of Action

The compound interacts with its targets, leading to changes in cellular function. For instance, it has been shown to inhibit cell migration through epigenetically based downregulation of Focal Adhesion Kinase (FAK) expression . This suggests that this compound may suppress cell migration through epigenetic regulation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to significantly promote Akt phosphorylation and suppress Bcl-2/Bax expression . It also inhibits caspase-9, caspase-3, and PARP cleavage . These pathways are crucial for cell survival, proliferation, and apoptosis .

Pharmacokinetics

Pterostilbene, a closely related compound, is known for its better intestinal absorption and elevated hepatic stability compared to resveratrol . This suggests that this compound might also have favorable pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, and anticancer effects . For instance, it can alleviate myocardial fibrosis, renal fibrosis, pulmonary fibrosis, hepatic fibrosis, and colon fibrosis via the inhibition of inflammation, oxidative stress, and fibrogenesis effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is produced by plants as a secondary metabolite in response to environmental challenges, including UV radiation, drought, fluctuating temperature extremes, grazing pressures, and fungal infections . These factors might affect the biosynthesis and accumulation of this compound in plants .

Safety and Hazards

According to the safety data sheet, 4-Hydroxystilbene is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Research on 4-Hydroxystilbene and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, pterostilbene, a natural analog of resveratrol, has been suggested as a promising agent for the treatment of Alzheimer’s and Parkinson’s disease . Furthermore, due to its higher bioavailability paired with reduced toxicity compared to other stilbenes, pterostilbene has become an attractive drug candidate for the treatment of several disease conditions, including diabetes, cancer, cardiovascular disease, neurodegenerative disorders, and aging .

Biochemical Analysis

Biochemical Properties

4-Hydroxystilbene plays a crucial role in biochemical reactions, particularly in the context of plant defense mechanisms. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves peroxidase isoenzymes, such as HSPrx 1 and HSPrx 2, which are capable of oxidizing this compound . These interactions are essential for the synthesis of phytoalexins, compounds that help plants resist pathogen attacks. Additionally, this compound has been shown to exhibit antimicrobial and antifungal properties, further highlighting its importance in plant biochemistry .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to have proapoptotic and anticancer properties, making it a potential chemopreventive agent . It can affect the phosphorylation and dephosphorylation cascades, leading to changes in cell proliferation and apoptosis . These effects are particularly significant in cancer cells, where this compound can sensitize cells to standard chemotherapy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound acts through multiple mechanisms, targeting specific signaling pathways and affecting epigenetic regulators of cell growth and metastasis . It has been shown to inhibit the activation of enzymes such as COX2, iNOS, and GSK-3β, and to modulate signaling pathways like PI3K/Akt and Wnt/β-catenin . These interactions contribute to its anticancer and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but its activity can be influenced by factors such as pH, temperature, and exposure to light . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a viable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. One of the primary pathways includes its conversion by peroxidase enzymes, which oxidize this compound to produce various metabolites . These metabolic processes can affect the levels of this compound and its derivatives, impacting their biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with cellular transport mechanisms that facilitate its uptake and accumulation in target tissues . The distribution of this compound can influence its localization and effectiveness in exerting its biological effects .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function. Studies have shown that it can be found in the cell wall, vacuoles, and other organelles, depending on the specific cellular context . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular distribution is crucial for its role in modulating cellular processes and responses to environmental stimuli.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMUEOXQBUPAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022464
Record name trans-4-Hydroxystilbene
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Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-98-9, 3839-46-1
Record name trans-4-Hydroxystilbene
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Record name 4-Hydroxystilbene
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Record name Stilben-4-ol
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Record name 4-HYDROXYSTILBENE, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-hydroxystilbene exhibits estrogenic activity after metabolic activation, primarily by conversion to hydroxylated metabolites like 4,4′-dihydroxystilbene. [, , ] These metabolites interact with estrogen receptors (ERs), including ERα, influencing the expression of estrogen-responsive genes. [, ] The specific downstream effects depend on the cell type and context. In estrogen-sensitive cancer cells, this compound and its metabolites can induce cell proliferation, while in other cell types, they may exhibit antiproliferative effects. [, ] The 4'-hydroxyl group is crucial for the direct activation of PPARα, a nuclear receptor involved in lipid metabolism and inflammation. [] this compound can also scavenge free radicals, potentially contributing to its antioxidant and neuroprotective effects. [, , ]

A:

  • Spectroscopic data:
    • UV-Vis: Displays a characteristic absorption band around 300 nm. [, ]
    • NMR: The presence of specific peaks in 1H and 13C NMR spectra confirms the structure. [, , ]
    • Mass Spectrometry: Exhibits a distinct fragmentation pattern corresponding to its molecular weight and structure. [, ]

A: this compound is soluble in various organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide. [, ] It exhibits limited solubility in water, which can be improved by using cyclodextrin inclusion complexes. [, ] this compound is sensitive to light and oxidation. []

  • Oxidative dimerization: Catalyzed by enzymes like horseradish peroxidase or chemical reagents like silver(I) acetate, leading to the formation of resveratrol dimers and other bioactive compounds. [, ]
  • Heck coupling: Can be coupled with aryl iodides in the presence of palladium catalysts to yield substituted stilbenes. []

ANone: Computational studies have been employed to:

  • Investigate the interaction of this compound with estrogen receptors using molecular docking simulations, providing insights into binding affinities and structural requirements for activity. []
  • Analyze the antioxidant activity by calculating parameters like bond dissociation energies and ionization potentials. []
  • Predict ADME properties such as absorption, distribution, metabolism, and excretion using QSAR models, aiding in the design of analogs with improved pharmacokinetic profiles. [, ]

ANone: The structure of this compound significantly impacts its biological activity:

  • Hydroxyl group position: The 4'-hydroxyl group is crucial for estrogenic activity and PPARα activation. [, , ] Meta-hydroxyl groups enhance antioxidant activity. [, ]
  • Methoxylation: Dimethoxy substitution at the 3 and 5 positions (as in pterostilbene) increases bioavailability and metabolic stability compared to resveratrol. [, ]
  • Glycosylation: Can affect solubility, bioavailability, and bioactivity. []
  • Isomerism: trans-isomers generally exhibit higher biological activity than cis-isomers. [, ]

A: this compound is prone to oxidation and light degradation. [] Formulation strategies to enhance its stability include:

  • Encapsulation: Using liposomes, nanoparticles, or cyclodextrins to protect it from degradation and improve solubility. [, , ]
  • Antioxidant addition: Incorporating antioxidants like vitamin E or ascorbic acid to prevent oxidative degradation. []

A: this compound exhibits rapid metabolism, primarily through glucuronidation and sulfation. [] Its low aqueous solubility can limit oral absorption. [] While specific PK parameters may vary depending on the route of administration and formulation, this compound generally exhibits a short half-life and rapid clearance. []

A:

  • In vitro: this compound exhibits antiproliferative and cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. [, , ] It also demonstrates antioxidant and neuroprotective properties in cell-based assays. [, ]

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